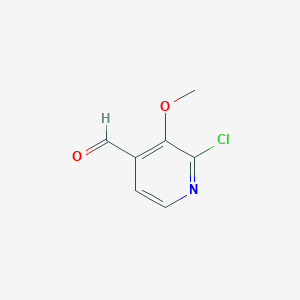

2-Chloro-3-methoxypyridine-4-carbaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

2-chloro-3-methoxypyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-6-5(4-10)2-3-9-7(6)8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPDDEMMXMTZNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 3 Methoxypyridine 4 Carbaldehyde

Retrosynthetic Analysis of 2-Chloro-3-methoxypyridine-4-carbaldehyde

Retrosynthetic analysis is the process of mentally deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. amazonaws.com For this compound, the analysis begins by identifying the key functional groups and their relationships on the pyridine (B92270) ring.

The primary disconnections for this molecule are:

C4-Aldehyde Bond: The formyl group (an aldehyde) at the C4 position is a prime candidate for a disconnection, which is a type of Functional Group Interconversion (FGI). This suggests that the aldehyde could be formed from the oxidation of a primary alcohol (hydroxymethyl group) or a methyl group.

C3-Methoxy Bond: The ether linkage of the methoxy (B1213986) group can be disconnected. This points to a nucleophilic aromatic substitution (SNAr) reaction where a methoxide (B1231860) ion displaces a suitable leaving group (like a halogen) at the C3 position, or the alkylation of a hydroxyl group.

C2-Chloro Bond: The bond between the pyridine ring and the chlorine atom can be disconnected. This suggests the introduction of chlorine via electrophilic aromatic substitution or through a Sandmeyer-type reaction from an amino group.

A plausible retrosynthetic pathway would first transform the aldehyde at C4 into a methyl group via FGI. Subsequent disconnections of the C-O (methoxy) and C-Cl bonds lead back to a simple, substituted pyridine precursor. This systematic deconstruction provides a roadmap for designing a forward synthesis.

Classical and Conventional Synthetic Routes

Based on the retrosynthetic analysis, several classical synthetic routes can be devised. These are typically categorized as linear or convergent approaches.

A linear synthesis involves the sequential modification of a starting material through a series of reactions until the final product is achieved. trine.edu For this compound, a hypothetical multi-step linear sequence can be proposed based on analogous syntheses of related pyridine and quinoline (B57606) carbaldehydes. google.comresearchgate.net

One potential route begins with a pre-functionalized pyridine ring and builds the required substituents step-by-step. For instance, a synthesis could start from 2,3-dichloro-4-methylpyridine.

Hypothetical Linear Synthetic Route:

| Step | Transformation | Reagents and Conditions | Purpose |

| 1 | Selective Methoxylation | Sodium methoxide (CH₃ONa) in methanol (B129727) | Regioselective nucleophilic aromatic substitution of the chlorine at the C3 position, which is activated by the adjacent chlorine and ring nitrogen. |

| 2 | Radical Halogenation | N-Bromosuccinimide (NBS), Benzoyl Peroxide (initiator) | Introduction of a bromine atom onto the methyl group at the C4 position to create a handle for further transformation. |

| 3 | Hydrolysis to Alcohol | Aqueous base (e.g., Na₂CO₃) or Silver Nitrate | Conversion of the bromomethyl group into a primary alcohol (hydroxymethyl group). |

| 4 | Oxidation to Aldehyde | Mild oxidizing agent (e.g., PCC, MnO₂) | Oxidation of the primary alcohol to the final carbaldehyde functional group without over-oxidizing other parts of the molecule. |

A convergent synthesis involves preparing different fragments of the target molecule separately and then combining them in the final stages. This strategy is generally more efficient for large, complex molecules. For a relatively small molecule like this compound, a fully convergent approach is less common than a linear one. However, a semi-convergent strategy could be envisioned where the substituted pyridine ring itself is formed in a late-stage cyclization reaction from acyclic precursors, a common tactic in heterocyclic chemistry.

Green Chemistry Principles and Sustainable Synthesis

Modern synthetic chemistry emphasizes the importance of sustainability through the 12 Principles of Green Chemistry. nih.gov These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials.

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to pollution and pose safety risks. nih.gov Many reactions in heterocyclic synthesis can be adapted to solvent-free (neat) conditions, often with the aid of microwave irradiation or by using multicomponent reactions. rasayanjournal.co.inmdpi.com

For the synthesis of this compound, several steps could be optimized:

Microwave-Assisted Synthesis: The methoxylation step (SNAr) could potentially be accelerated under microwave irradiation, reducing reaction times and potentially allowing for the use of a high-boiling, greener solvent like ethanol (B145695) instead of more hazardous options.

Solvent-Free Oxidation: Certain solid-supported oxidizing agents can be used under solvent-free conditions, where the reactants are mixed and heated, simplifying the workup process as the spent reagent can be removed by simple filtration. nih.gov

Adopting these methods can significantly reduce the environmental footprint of the synthesis.

Two important metrics for evaluating the "greenness" of a synthetic process are atom economy and the Environmental Factor (E-Factor). chembam.com

Atom Economy: This concept, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wiley-vch.de The formula is: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

E-Factor: Introduced by Roger Sheldon, the E-Factor measures the total amount of waste generated per kilogram of product. sheldon.nl The ideal E-factor is zero. sheldon.nl E-Factor = Total Mass of Waste / Mass of Product

The E-Factor provides a more practical measure of waste as it includes not just byproducts but also solvent losses, excess reagents, and materials from the workup. libretexts.org

Analysis of a Hypothetical Synthesis Step:

Let's consider the final oxidation step from the linear synthesis: the conversion of 2-chloro-3-methoxy-4-(hydroxymethyl)pyridine to the target aldehyde using Manganese Dioxide (MnO₂).

| Metric | Analysis | Implication for Green Synthesis |

| Atom Economy | In this oxidation, MnO₂ is a stoichiometric reagent, and it is converted to MnO and water. None of the atoms from the MnO₂ are incorporated into the final product. Therefore, the atom economy is low. Reactions with high atom economy, such as additions or rearrangements, are preferred. | To improve atom economy, a catalytic oxidation using a small amount of a catalyst and a stoichiometric oxidant like oxygen from the air would be a much greener alternative. |

| E-Factor | The waste generated in this step includes the spent manganese species (waste product), any solvent used for the reaction and subsequent purification (e.g., chromatography), and any unreacted starting material. In fine chemical and pharmaceutical manufacturing, E-factors can be high (25-100 or more), largely due to solvent use and the use of stoichiometric reagents. wiley-vch.desheldon.nl | Reducing the E-Factor would involve using a catalytic method to eliminate stoichiometric inorganic waste and minimizing solvent use through solvent-free techniques or by recycling the solvent. |

By applying these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.

Catalytic Approaches in the Preparation of this compound.

Catalytic methods offer efficient and selective routes to complex molecules by lowering the activation energy of reactions. For the synthesis of this compound, both transition metal-catalyzed and organocatalytic approaches are of considerable importance.

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for C-H functionalization and cross-coupling reactions. While direct transition metal-catalyzed formylation of a 2-chloro-3-methoxypyridine (B1581833) substrate at the C-4 position is not widely documented, analogous transformations provide a blueprint for potential synthetic routes.

One of the most established methods for formylating aromatic rings is the Vilsmeier-Haack reaction. wikipedia.org This reaction typically uses a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃) to generate an electrophilic Vilsmeier reagent, which then attacks an electron-rich aromatic ring. wikipedia.orgjk-sci.com Although pyridines are generally electron-deficient and thus poor substrates for classical Vilsmeier-Haack reactions, this method has been successfully applied to the synthesis of analogous 2-chloro-3-formylquinolines from N-arylacetamides. nih.gov This suggests that under appropriate conditions, a modified Vilsmeier-Haack strategy could potentially be used to formylate a 2-chloro-3-methoxypyridine precursor. thieme-connect.de

Palladium-catalyzed reactions represent another viable pathway. The formylation of aryl halides using synthesis gas (a mixture of CO and H₂) is an industrially relevant process. nih.gov Research into the catalytic cycle has identified efficient palladium-phosphine ligand systems that can mediate this transformation. nih.gov More recently, methods using CO₂ as a C1 source have been developed for the palladium-catalyzed reductive formylation of aryl iodides. organic-chemistry.org Given that the target molecule contains a chloro-substituent, palladium-catalyzed formylation of this C-Cl bond or, more likely, a C-H bond at the 4-position directed by the existing substituents, could be envisioned. Palladium-catalyzed C-H arylation of fluoroarenes with 2-chloropyridine (B119429) derivatives has been demonstrated, showcasing the feasibility of activating C-H bonds on pyridine rings with palladium catalysts. chemrxiv.orgchemrxiv.org Copper catalysis is also relevant, particularly for the formylation of C-H bonds in related heterocyclic systems like imidazo[1,2-a]pyridines, using DMSO as the formylating agent and molecular oxygen as the oxidant. rsc.org

Below is a table summarizing potential transition metal-catalyzed formylation approaches.

Table 1: Potential Transition Metal-Catalyzed Routes for Formylation

| Catalytic System | C1 Source | Substrate Type | Potential Application |

|---|---|---|---|

| Pd/Phosphine (B1218219) Ligand | CO/H₂ | Aryl Bromides | Formylation of a brominated pyridine precursor. nih.gov |

| Pd(PCy₃)₂Cl₂ / Ligand | CO₂ | Aryl Iodides | Reductive formylation using a sustainable C1 source. organic-chemistry.org |

| Copper Catalyst | DMSO | Imidazo[1,2-a]pyridines | Direct C-H formylation of the pyridine ring. rsc.org |

Organocatalytic Methods for Pyridine Carbaldehyde Synthesis

Organocatalysis, which utilizes small, metal-free organic molecules to catalyze reactions, has emerged as a powerful field in synthesis. However, the direct organocatalytic formylation of an electron-deficient pyridine ring is challenging. Most organocatalytic methods for pyridine functionalization focus on nucleophilic additions or reactions that leverage the basicity of the nitrogen atom.

Recent advancements have combined organocatalysis with other techniques like photochemistry to achieve novel transformations. For instance, a binary hybrid catalyst system comprising a thiophosphoric acid organocatalyst and an acridinium (B8443388) photoredox catalyst has been used for the N-heteroarylation of aldehydes. chemrxiv.org This process involves the generation of acyl radicals from the formyl C-H bond of an aldehyde, followed by a Minisci-type addition to N-heteroaromatics like pyridines. chemrxiv.orgsemanticscholar.org While this specific reaction adds an acyl group that results in a secondary alcohol, the underlying principle of generating an acyl radical and adding it to a pyridine ring could be adapted for a direct formylation reaction.

The development of organocatalytic methods for the direct C-H formylation of arenes is an active area of research. For example, boronic acids can be formylated using glyoxylic acid in an organocatalytic process. researchgate.net Applying such a method to a pyridylboronic acid precursor could be a potential route to the desired aldehyde.

Novel and Emerging Synthetic Strategies

Modern synthetic chemistry is continuously evolving, with new technologies and catalytic systems enabling previously difficult or impossible transformations. Flow chemistry, photoredox catalysis, and electrochemical synthesis represent the forefront of these emerging strategies.

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. These include enhanced safety, better heat and mass transfer, improved reproducibility, and ease of scalability. nih.gov This technology is particularly well-suited for handling hazardous intermediates and for optimizing reaction conditions rapidly. nih.gov

For the synthesis of pharmaceutical ingredients and complex heterocycles, flow chemistry has proven to be a powerful tool. acs.org Multi-step syntheses can be telescoped into a single continuous process, minimizing manual handling and purification steps. nih.gov For example, the synthesis of pyrazole (B372694) derivatives and imidazopyridines has been successfully demonstrated in flow reactors, often with significantly reduced reaction times compared to batch methods. acs.orgmdpi.com

While a specific flow synthesis for this compound has not been reported, the principles of flow chemistry could be applied to its preparation. A potential multi-step batch synthesis could be adapted to a continuous flow process, allowing for the safe handling of reagents like POCl₃ and enabling precise control over reaction parameters such as temperature and residence time, which could lead to higher yields and purity.

Table 2: Advantages of Flow Chemistry in Heterocyclic Synthesis

| Feature | Benefit | Relevance to Target Synthesis |

|---|---|---|

| Enhanced Heat Transfer | Improved control over exothermic reactions, minimizing side products. | Potentially hazardous formylation or chlorination steps can be managed safely. |

| Precise Control | Accurate manipulation of temperature, pressure, and residence time. | Optimization of reaction conditions for improved yield and selectivity. |

| Scalability | Easier and safer to scale up production from lab to industrial quantities. | Facilitates the production of larger quantities of the target compound. nih.gov |

Photoredox Catalysis for Functionalization

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of reactive radical intermediates under exceptionally mild conditions. springerprofessional.deresearchgate.net This strategy often provides access to novel chemical reactivity that is complementary to traditional thermal methods. researchgate.net

The functionalization of pyridines via photoredox catalysis is a particularly active area of research. nih.govacs.org One prominent strategy involves the single-electron reduction of a protonated pyridine (a pyridinium (B92312) ion) to form a pyridinyl radical. nih.govacs.org This highly reactive intermediate can then couple with other radicals, often with high regioselectivity for the C-4 position. nih.govacs.orgresearchgate.net While this method has been primarily demonstrated for alkylation, the concept could potentially be extended to formylation by trapping the pyridinyl radical with a formyl radical equivalent.

Another approach involves the photoredox-catalyzed generation of acyl radicals from various precursors (e.g., aldehydes, α-keto acids) which can then undergo Minisci-type additions to protonated pyridines. chemrxiv.orgmdpi.com This allows for the introduction of carbonyl-containing fragments onto the pyridine ring. Furthermore, pyridine N-oxides can be used as precursors in photoredox catalysis to generate pyridine N-oxy radicals, which can participate in reactions like the carbohydroxylation of olefins. chemrxiv.orgchemrxiv.orgnih.govdigitellinc.com While not a direct formylation, these methods highlight the versatility of photoredox catalysis in manipulating pyridine scaffolds.

Electrochemical synthesis utilizes electrical current to drive chemical reactions, offering a green and powerful alternative to conventional methods that rely on chemical oxidants or reductants. This approach allows for precise control over the redox potential, often leading to high selectivity and functional group tolerance.

The application of electrochemistry to pyridine functionalization is a growing field. For instance, a metal-free electrochemical method for the C4-selective C-H deuteration of pyridine derivatives using D₂O has been developed, demonstrating the ability to functionalize the C4-position with high regioselectivity. nih.gov Similarly, site-selective electrochemical C-H silylation of electron-deficient pyridines at the C4-position has been achieved through a temporary reductive dearomatization strategy. chemrxiv.org These methods showcase the potential of electrochemistry to activate specific C-H bonds on the pyridine ring.

While direct electrochemical C-H formylation of 2-chloro-3-methoxypyridine has not been specifically reported, the existing literature suggests its feasibility. An electrochemical approach could potentially avoid the use of harsh reagents and offer a sustainable route to this compound by activating the C4 C-H bond for subsequent reaction with a C1 source.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 3 Methoxypyridine 4 Carbaldehyde

Reactivity of the Aldehyde Functional Group

The carbaldehyde group (-CHO) attached to the pyridine (B92270) ring at the C-4 position is a site of rich chemical reactivity, primarily involving the electrophilic carbonyl carbon. It readily participates in nucleophilic additions, can be transformed through oxidation and reduction, and serves as an electrophile in various condensation reactions.

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. This results in the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol or undergo further transformations. nih.gov While specific studies on 2-Chloro-3-methoxypyridine-4-carbaldehyde are not extensively detailed, its reactivity can be inferred from analogous structures like 2-chloroquinoline-3-carbaldehyde. nih.gov

For instance, in the presence of an alcohol like methanol (B129727), and often under acidic or basic catalysis, the aldehyde can reversibly form a hemiacetal. With an excess of the alcohol, this can proceed to form a stable acetal, such as a dimethoxy methyl derivative, which can serve as a protecting group for the aldehyde functionality. nih.gov

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Alcohol | Methanol (CH₃OH) | Hemiacetal / Acetal |

| Hydride | Sodium Borohydride (B1222165) (NaBH₄) | Primary Alcohol |

| Amine (Primary) | R-NH₂ | Imine (Schiff Base) |

| Hydrazine | H₂N-NH₂ | Hydrazone |

The aldehyde group represents an intermediate oxidation state for a carbon atom and can be readily either oxidized to a carboxylic acid or reduced to a primary alcohol.

Reduction: The reduction of the carbaldehyde to the corresponding primary alcohol, (2-Chloro-3-methoxypyridin-4-yl)methanol, can be achieved using standard reducing agents. Mild, selective reagents like sodium borohydride (NaBH₄) in an alcoholic solvent are typically sufficient for this transformation, leaving the chloro-substituent on the pyridine ring intact. nih.gov More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective. nih.gov

Oxidation: Oxidation of the aldehyde group yields 2-Chloro-3-methoxypyridine-4-carboxylic acid. Various oxidizing agents can be employed. A notable method reported for a similar quinoline (B57606) system involves the use of iodine in methanol with a base like potassium carbonate. nih.gov In this reaction, the iodine acts as an oxidant, converting the aldehyde to a carboxylic acid, which is then esterified in the methanolic solvent. nih.gov Other common oxidizing agents for aldehydes include potassium permanganate (B83412) (KMnO₄) and chromic acid derivatives. nih.gov

Condensation reactions are a cornerstone of the aldehyde's reactivity, enabling the formation of new carbon-carbon and carbon-nitrogen double bonds.

Schiff Base Formation: The reaction of the carbaldehyde with primary amines leads to the formation of imines, commonly known as Schiff bases. nih.govnih.gov This reaction typically proceeds under mild, often acid-catalyzed, conditions and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net A wide variety of primary amines, including substituted anilines and hydrazines, can be used to generate diverse Schiff base derivatives. nih.gov These reactions are fundamental in the synthesis of various heterocyclic systems and ligands for metal complexes. nih.govscience.gov

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile (B47326) or ethyl acetoacetate. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine) or l-proline. nih.govwikipedia.org The mechanism involves the base-catalyzed deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. Subsequent dehydration yields a new, stable carbon-carbon double bond, often resulting in an α,β-unsaturated product. researchgate.net This reaction is a powerful tool for carbon chain extension and the synthesis of complex molecules. nih.gov

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is electron-deficient due to the electronegativity of the ring nitrogen atom. This deficiency is further enhanced by the powerful electron-withdrawing effect of the carbaldehyde group at the C-4 position. This electronic environment makes the ring susceptible to nucleophilic attack, particularly at the positions bearing a suitable leaving group.

The primary reaction of the pyridine ring system in this molecule is Nucleophilic Aromatic Substitution (SNAr), where the chloride ion at the C-2 position is displaced by a nucleophile. researchgate.netlibretexts.org The SNAr mechanism is generally a two-step process involving the addition of the nucleophile to the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring. libretexts.org

The rate of this reaction is significantly enhanced by the presence of the electron-withdrawing carbaldehyde group at the C-4 position (para to the chlorine), which helps to stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org A wide array of nucleophiles, including amines, alkoxides, and thiolates, can effectively displace the chloro group under relatively mild conditions. nih.gov

Table 2: Examples of SNAr Reactions at the C-2 Position

| Nucleophile Class | Reagent Example | Product Type |

|---|---|---|

| Amines | Piperidine, Aniline | 2-Amino-3-methoxypyridine derivative |

| Alkoxides | Sodium Methoxide (B1231860) (NaOCH₃) | 2,3-Dimethoxypyridine derivative |

| Thiolates | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)-3-methoxypyridine derivative |

For this compound, the primary site for SNAr is unambiguously the C-2 position, as it is the only position carrying a good leaving group (chloride). Therefore, the discussion of regioselectivity—the preference for reaction at one position over another when multiple leaving groups are present—is less relevant than site-selectivity. Site-selectivity concerns the competition between the SNAr reaction at the C-2 position and potential reactions at other sites, such as the aldehyde group.

The electronic nature of the substituents plays a crucial role in determining the reactivity of the C-2 position. wuxiapptec.comresearchgate.net

Electron-Withdrawing Group (EWG): The carbaldehyde at C-4 is a strong EWG. It deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic attack. Its activating effect is most pronounced at the ortho (C-3, C-5) and para (C-2, C-6) positions. Since the chloro leaving group is at the C-2 position (para-relationship), its displacement via SNAr is highly favored.

Electron-Donating Group (EDG): The methoxy (B1213986) group at C-3 is an electron-donating group through resonance. While EDGs generally deactivate the ring for nucleophilic attack, the overwhelming activation by the C-4 carbaldehyde ensures that the SNAr reaction proceeds efficiently. The steric bulk of the methoxy group adjacent to the reaction center (C-2) might influence the reaction rate, potentially hindering the approach of very bulky nucleophiles. researchgate.net

In multifunctional molecules like this, reaction conditions can often be tuned to favor reaction at one site over another. For example, SNAr reactions are often conducted under basic conditions, which might also catalyze reactions at the aldehyde center (like aldol-type condensations). Careful selection of the nucleophile, base, solvent, and temperature is therefore critical to achieve the desired selective transformation.

Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position.

Catalyst-Mediated SNAr Transformations

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for this compound, facilitated by the electron-withdrawing nature of the pyridine nitrogen and the carbaldehyde group. The chloro substituent at the activated 2-position serves as a good leaving group. The efficiency and scope of these transformations can be significantly enhanced through the use of transition metal catalysts, primarily those based on palladium and copper.

Palladium-catalyzed C-N and C-O cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the functionalization of aryl chlorides. While specific studies on this compound are not extensively documented, analogous systems demonstrate the feasibility of these reactions. For instance, palladium complexes with specialized phosphine (B1218219) ligands are known to catalyze the amination of various heteroaryl chlorides under relatively mild conditions. The choice of ligand is crucial to promote the oxidative addition of the palladium(0) species to the C-Cl bond, followed by reaction with the nucleophile and subsequent reductive elimination to afford the product and regenerate the catalyst.

Copper-catalyzed SNAr reactions, often referred to as Ullmann-type couplings, provide an alternative and often complementary approach to palladium-catalyzed methods. These reactions are particularly effective for the formation of C-N, C-O, and C-S bonds. Copper(I) salts, in the presence of a suitable ligand and base, can activate the aryl chloride towards nucleophilic attack. The reaction scope for copper-catalyzed amination of aryl chlorides has expanded to include a variety of nitrogen nucleophiles, including ammonia (B1221849) and aliphatic amines, often proceeding with high selectivity. digitellinc.com

Table 1: Examples of Catalyst-Mediated SNAr Reactions on Related 2-Chloropyridine (B119429) Systems

| Catalyst System | Nucleophile | Product Type | Reference |

| Pd₂(dba)₃ / BINAP | Secondary Amine | 2-Aminopyridine derivative | rsc.org |

| Pd(OAc)₂ / RuPhos | Primary Amine | 2-Aminopyridine derivative | digitellinc.com |

| CuI / Phenanthroline | Alcohol | 2-Alkoxypyridine derivative | wikipedia.org |

| CuSO₄ / 4,7-dimethoxy-1,10-phenanthroline | Aqueous Ammonia | 2-Aminopyridine derivative | digitellinc.com |

This table presents data from analogous 2-chloropyridine systems to illustrate the potential catalyst-mediated transformations of this compound.

Electrophilic Aromatic Substitution Limitations and Pathways

The pyridine ring is inherently electron-deficient compared to benzene, making it less susceptible to electrophilic aromatic substitution (EAS). quimicaorganica.orgwikipedia.org The presence of three substituents on the this compound ring further complicates its reactivity in EAS. The chloro and carbaldehyde groups are electron-withdrawing, further deactivating the ring towards electrophilic attack. Conversely, the methoxy group is an electron-donating group, which would typically activate the ring.

However, the directing effects of the existing substituents must be considered. The pyridine nitrogen strongly deactivates the 2-, 4-, and 6-positions. The methoxy group at the 3-position would direct electrophiles to the 2-, 4-, and 6-positions, which are already deactivated by the nitrogen. The chloro group at the 2-position and the carbaldehyde at the 4-position would direct incoming electrophiles to the meta positions relative to themselves.

Transformations Involving the Methoxy Group

The methoxy group at the 3-position of the pyridine ring is a key functional handle that can be subjected to various chemical transformations.

The cleavage of the methyl-oxygen bond of the methoxy group to yield the corresponding 3-hydroxypyridine (B118123) derivative is a common and important transformation. This can be achieved using a variety of reagents, with the choice often depending on the other functional groups present in the molecule.

Strong protic acids such as HBr and HI can effect ether cleavage, but these conditions are harsh and may not be compatible with the aldehyde functionality. A more common and milder approach involves the use of Lewis acids. Boron tribromide (BBr₃) is a particularly effective reagent for the demethylation of aryl methyl ethers. The reaction proceeds via the formation of a Lewis acid-base adduct between the methoxy oxygen and the boron center, followed by nucleophilic attack of a bromide ion on the methyl group.

Other reagents that can be employed for demethylation include aluminum chloride (AlCl₃) and certain organometallic reagents. In some cases, chemoselective demethylation of methoxypyridines in the presence of other methoxy groups on different aromatic rings has been achieved using specific reagents like L-selectride. teikyo.jp

Table 2: Common Reagents for Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Comments |

| Boron tribromide (BBr₃) | CH₂Cl₂, -78 °C to rt | Highly effective, but sensitive to moisture. |

| Hydrobromic acid (HBr) | Acetic acid, reflux | Harsh conditions, may affect other functional groups. |

| Aluminum chloride (AlCl₃) | CH₂Cl₂, reflux | Strong Lewis acid, can catalyze other reactions. |

| L-Selectride | THF, reflux | Can exhibit chemoselectivity. teikyo.jp |

This table provides general information on demethylation reagents that could be applicable to this compound.

While demethylation is the most common transformation, the methoxy group can potentially undergo other interconversions, although these are less frequently reported for this specific substitution pattern. In principle, the methoxy group could be displaced by a strong nucleophile under forcing conditions, though this is generally less favorable than substitution at the 2-chloro position. More elaborate transformations would likely involve initial demethylation to the hydroxyl group, which can then be further functionalized. For example, the resulting 3-hydroxy group can be converted to a triflate, which is an excellent leaving group for subsequent cross-coupling reactions.

Mechanistic Investigations of Key Transformations

Detailed mechanistic investigations specifically for this compound are not widely available in the literature. However, the mechanisms of its key transformations can be inferred from studies on analogous systems.

The catalyst-mediated SNAr reactions are believed to proceed through well-established catalytic cycles. For palladium-catalyzed aminations, the cycle typically involves:

Oxidative addition of the palladium(0) catalyst to the C-Cl bond to form a palladium(II) intermediate.

Coordination of the amine nucleophile to the palladium center.

Deprotonation of the coordinated amine by a base to form a palladium-amido complex.

Reductive elimination of the C-N bond to yield the aminated product and regenerate the palladium(0) catalyst.

For copper-catalyzed Ullmann-type reactions, the mechanism is still a subject of some debate but is generally thought to involve copper(I) and copper(III) intermediates. The reaction likely proceeds through an oxidative addition of the aryl halide to a copper(I)-nucleophile complex, followed by reductive elimination.

Computational studies on related systems, such as 2-methoxy-3,5-dinitropyridine, have been used to model the SNAr reaction pathway and calculate activation energies. researchgate.net Such theoretical studies can provide valuable insights into the transition state structures and the role of substituents in stabilizing intermediates, which would be applicable to understanding the reactivity of this compound. For instance, theoretical studies can help to elucidate whether a traditional two-step SNAr mechanism via a Meisenheimer complex or a concerted cSNAr pathway is more favorable.

Reaction Kinetics Studies

Reaction kinetics studies are fundamental to understanding the rate at which a chemical reaction proceeds and the factors that influence it. For a compound like this compound, kinetic studies would provide invaluable insights into its reactivity, particularly concerning the aldehyde functional group and the influence of the chloro and methoxy substituents on the pyridine ring.

A typical kinetic study would involve systematically varying the concentration of reactants, temperature, and catalysts to observe the effect on the reaction rate. Techniques such as UV-Vis spectroscopy, NMR spectroscopy, or chromatography would be employed to monitor the concentration of the reactant or product over time.

Table 1: Hypothetical Kinetic Data for a Nucleophilic Addition to this compound

| Experiment | Initial [Aldehyde] (mol/L) | Initial [Nucleophile] (mol/L) | Temperature (°C) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 25 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 25 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 25 | 1.5 x 10⁻⁵ |

| 4 | 0.10 | 0.10 | 35 | 3.1 x 10⁻⁵ |

This table is illustrative and does not represent actual experimental data.

From such data, the rate law and the activation energy of a reaction could be determined, providing a quantitative measure of the compound's reactivity and the energetic barriers to its transformation.

Isotope Labeling Experiments for Pathway Elucidation

Isotope labeling is a powerful technique used to trace the path of atoms or functional groups through a chemical reaction. By replacing an atom in a reactant molecule with one of its heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H (Deuterium), or ¹²C with ¹³C), researchers can follow the labeled atom's position in the products.

For this compound, one might investigate the mechanism of a Cannizzaro-type reaction by labeling the aldehyde hydrogen with deuterium (B1214612) (this compound-d₁). Analysis of the products (an alcohol and a carboxylic acid) via mass spectrometry or NMR spectroscopy would reveal the fate of the deuterium atom, thereby confirming or refuting a proposed hydride transfer mechanism.

Table 2: Potential Isotope Labeling Experiments and Expected Outcomes

| Labeled Reactant | Reaction Type | Analytical Method | Potential Finding |

| Aldehyde-¹³C | Grignard Reaction | ¹³C NMR Spectroscopy | Elucidation of the carbon skeleton rearrangement. |

| Methoxy-¹³C | Nucleophilic Aromatic Substitution | Mass Spectrometry | Determination if the methoxy group is labile. |

| Aldehyde-d₁ | Reduction with NaBH₄ | ¹H NMR Spectroscopy | Confirmation of hydride source in the final product. |

This table presents potential research avenues and is not based on published studies.

Identification of Reactive Intermediates

Many chemical reactions proceed through short-lived, high-energy species known as reactive intermediates. The direct observation or trapping of these intermediates is crucial for a complete understanding of a reaction mechanism. For reactions involving this compound, potential intermediates could include radicals, carbocations, carbanions, or tetrahedral intermediates in addition-elimination reactions.

Techniques for their identification include:

Spectroscopic Methods: Low-temperature NMR or EPR (for radical species) can sometimes allow for the direct observation of unstable intermediates.

Trapping Experiments: A "trapping" agent is added to the reaction mixture, which reacts specifically with the intermediate to form a stable, characterizable product.

For example, in a reaction where a tetrahedral intermediate is proposed, altering the reaction conditions (e.g., using a less reactive nucleophile) might allow for its accumulation to detectable levels by spectroscopic means.

Table 3: Common Reactive Intermediates and Methods for Their Detection

| Reactive Intermediate | Potential Reaction Type | Detection/Trapping Method |

| Tetrahedral Intermediate | Nucleophilic Acyl Addition | Low-Temperature NMR, Chemical Trapping |

| Acylium Ion | Friedel-Crafts Acylation | In-situ IR Spectroscopy |

| Pyridyl Radical | Radical Halogenation | Electron Paramagnetic Resonance (EPR) |

This table is a generalized guide to potential mechanistic studies and does not reflect specific experimental results for the title compound.

Based on the current scientific literature, detailed and specific applications for This compound as a synthetic intermediate are not extensively documented in the provided search results. While the broader class of substituted chloropyridine carbaldehydes serves as versatile building blocks in organic synthesis, specific research findings detailing the explicit use of this particular compound in the requested categories are not available.

The reactivity of related compounds, such as 2-chloroquinoline-3-carbaldehyde, suggests the potential utility of the target molecule. nih.gov This class of reagents is known for its role in constructing fused heterocyclic systems. nih.gov However, direct evidence for the applications of this compound in the synthesis of pyridine-derived scaffolds, fused-ring systems, complex molecules, or advanced organic materials is not present in the search results.

Therefore, a detailed article that strictly adheres to the provided outline with specific research findings for this compound cannot be generated at this time. Information on analogous compounds is available but falls outside the strict constraints of the user's request.

Applications of 2 Chloro 3 Methoxypyridine 4 Carbaldehyde As a Synthetic Intermediate

Role in the Preparation of Advanced Organic Materials.

Ligands for Coordination Chemistry

The pyridine (B92270) nitrogen and the aldehyde functionality of 2-chloro-3-methoxypyridine-4-carbaldehyde make it an excellent starting material for the synthesis of chelating ligands for coordination chemistry. The most direct application is in the synthesis of Schiff base ligands. These are typically formed through the condensation reaction between the aldehyde group and a primary amine.

The general reaction involves refluxing the pyridine-4-carbaldehyde derivative with a suitable amine in a solvent like ethanol (B145695) to yield the corresponding imine, also known as a Schiff base. ajchem-a.comnih.gov This reaction is versatile, allowing for the introduction of a wide array of functional groups through the choice of the primary amine. For instance, condensation with amino acids, aminophenols, or substituted anilines can produce multidentate ligands capable of coordinating with metal ions through the pyridine nitrogen, the imine nitrogen, and other donor atoms present on the amine-derived portion of the molecule. nih.govresearchgate.netresearchgate.net

The substituents on the pyridine ring, namely the chloro and methoxy (B1213986) groups, play a crucial role in modulating the electronic properties of the resulting ligand. The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methoxy group can influence the electron density on the pyridine nitrogen, thereby affecting the coordination strength and the stability of the resulting metal complexes. These complexes have potential applications in catalysis, materials science, and as models for biological systems. ajchem-a.com

Table 1: Examples of Primary Amines for Schiff Base Ligand Synthesis This table is illustrative and based on common reactants for Schiff base formation with pyridine aldehydes.

| Primary Amine Reactant | Potential Ligand Type | Potential Donor Atoms |

| Aniline | Bidentate | N, N' |

| 2-Aminophenol | Tridentate | N, N', O |

| Ethylenediamine | Tetradentate (if 2:1 reaction) | N, N', N'', N''' |

| L-Tryptophan | Tridentate | N, N', O |

| Semicarbazide | Tridentate | N, N', O |

Monomers and Precursors for Polymer Synthesis

While direct polymerization of this compound is not commonly reported, its functional groups offer several potential routes for its use as a monomer precursor in polymer synthesis. The incorporation of heterocyclic units like pyridine into polymer backbones is known to impart specific properties such as thermal stability and modified optical behavior. tandfonline.com

One potential pathway involves multicomponent polymerizations (MCPs). For example, multicomponent reactions involving dialdehydes, diisocyanides, and aminopyridines have been used to generate fused heterocyclic polymers. acs.org this compound could be chemically modified to possess a second reactive site, such as another aldehyde group, transforming it into a difunctional monomer suitable for such polymerizations.

Another strategy would leverage the chloro-substituent. Chloropyridines are effective substrates in nucleophilic aromatic substitution reactions. This reactivity can be exploited for step-growth polymerization. For instance, a related monomer, 2-chloro-5-nitropyridine, has been used to synthesize a diamine precursor for polyimides by reaction with a dihydroxy compound followed by reduction of the nitro groups. tandfonline.com A similar approach could be envisioned for this compound, where it is first converted into a diol or diamine monomer before polymerization.

The aldehyde group itself can be a precursor to other polymerizable functionalities. For example, it could be converted to a vinyl group via a Wittig reaction, yielding a substituted vinylpyridine monomer that could undergo addition polymerization. The synthesis of pyridine and picoline from unsaturated aldehydes and ammonia (B1221849) further highlights the chemical transformations available to this class of compounds. researchgate.net

Utility in the Design and Synthesis of Chemically Diverse Compound Libraries

Diversity-oriented synthesis (DOS) is a strategy aimed at producing collections of structurally diverse small molecules for high-throughput screening and drug discovery. nih.gov Heterocyclic aldehydes are particularly valuable scaffolds in DOS due to the aldehyde's ability to participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, especially multicomponent reactions (MCRs). nih.govresearchgate.netfrontiersin.org

This compound is an ideal building block for generating chemically diverse compound libraries for several reasons:

Multiple Reaction Sites: The molecule possesses at least four distinct points of diversification: the aldehyde, the chloro group, the pyridine nitrogen, and the aromatic ring itself.

Aldehyde Reactivity: The aldehyde group can undergo reactions such as reductive amination, Wittig reactions, aldol (B89426) condensations, and serve as a component in various MCRs to rapidly build molecular complexity. frontiersin.org

Chloropyridine Chemistry: The 2-chloro substituent can be readily displaced by nucleophiles (O, N, S-based) or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of aryl, alkyl, or acetylenic groups. nih.gov

Pyridine Core: The pyridine ring is a privileged scaffold in medicinal chemistry and provides a key structural element. The nitrogen atom can be quaternized or oxidized to an N-oxide, further increasing the potential for structural diversity.

This multi-functional nature allows for the creation of libraries with significant skeletal diversity from a single, common starting material. nih.govresearchgate.net By systematically varying the reagents used to react with each functional group in a parallel synthesis format, a large and diverse library of novel pyridine derivatives can be efficiently generated. nih.govwhiterose.ac.uk

Table 2: Potential Reactions for Library Diversification

| Functional Group | Reaction Type | Example Reagent(s) | Resulting Functionality |

| Aldehyde | Reductive Amination | Primary/Secondary Amines, NaBH(OAc)₃ | Substituted Amines |

| Aldehyde | Wittig Reaction | Phosphonium Ylides | Alkenes |

| Aldehyde | Multicomponent Reaction | Amine, Isocyanide (Ugi) | Complex Amides |

| Chloro Group | Suzuki Coupling | Arylboronic Acids, Pd catalyst | Biaryls |

| Chloro Group | Nucleophilic Substitution | Alcohols, Thiols, Amines | Ethers, Thioethers, Amines |

| Pyridine Nitrogen | Quaternization | Alkyl Halides | Pyridinium (B92312) Salts |

Derivatization Strategies and Structure Reactivity Relationship Studies of 2 Chloro 3 Methoxypyridine 4 Carbaldehyde

The synthetic versatility of 2-Chloro-3-methoxypyridine-4-carbaldehyde stems from its distinct functional groups: an aldehyde, a chloro substituent, and a methoxy (B1213986) group on a pyridine (B92270) ring. These sites allow for a wide range of chemical modifications, enabling the exploration of structure-reactivity relationships and the generation of diverse molecular architectures. Derivatization strategies primarily focus on transformations of the aldehyde moiety and the chloro group.

Computational Chemistry and Theoretical Investigations of 2 Chloro 3 Methoxypyridine 4 Carbaldehyde

Quantum Chemical Calculations of Molecular Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the geometric and conformational properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and, consequently, the most stable arrangement of atoms in space.

The conformational landscape of 2-Chloro-3-methoxypyridine-4-carbaldehyde is primarily defined by the rotation around two key single bonds: the C3-O(methoxy) bond and the C4-C(aldehyde) bond.

The methoxy (B1213986) group (-OCH₃) attached to the pyridine (B92270) ring is a critical determinant of conformational stability. Theoretical studies on methoxy-substituted pyridines and benzenes have shown that the most stable conformer is typically one where the methoxy group is coplanar with the aromatic ring. This planarity allows for favorable conjugation between the oxygen lone pair and the π-system of the pyridine ring. For this compound, two planar conformations of the methoxy group would be of primary interest: one where the methyl group is oriented away from the chloro group (anti-periplanar) and one where it is oriented towards it (syn-periplanar). Steric hindrance between the methyl group and the adjacent chloro group would likely destabilize the syn-periplanar conformation, making the anti-periplanar arrangement the more probable ground state. The rotational barrier around the C3-O bond is influenced by the balance between steric repulsion in the non-planar transition state and the electronic stabilization of the planar form.

Similarly, the orientation of the carbaldehyde group at the 4-position is crucial. The aldehyde group can be either coplanar with the pyridine ring or twisted out of the plane. Conjugation effects generally favor a planar arrangement, which maximizes the overlap between the π-orbitals of the ring and the carbonyl group. Two planar orientations are possible: one with the carbonyl oxygen pointing towards one of the adjacent ring carbons and the other pointing away. In the case of this compound, the electronic and steric influence of the neighboring methoxy group would be a factor in determining the most stable orientation of the aldehyde.

The precise bond lengths, bond angles, and dihedral angles define the molecular geometry of this compound. While specific crystallographic or calculated data for this molecule are not available, we can infer its structural parameters based on data from related compounds, such as pyridine-4-carbaldehyde and other substituted pyridines.

The pyridine ring is expected to be largely planar, though the substituents will cause minor deviations from perfect hexagonal symmetry. The electron-withdrawing nature of the nitrogen atom, the chloro group, and the carbaldehyde group, along with the electron-donating character of the methoxy group, will influence the bond lengths within the ring. For instance, the C-N bond lengths will be shorter than the C-C bonds in benzene, and the C-C bonds adjacent to the nitrogen will also be affected.

The bond lengths and angles of the substituent groups are also of interest. The C-Cl bond length will be typical for a chlorine atom attached to an sp²-hybridized carbon. The C-O and O-CH₃ bond lengths of the methoxy group and the C=O and C-H bond lengths of the carbaldehyde group are expected to be within the standard ranges for these functional groups.

The following tables provide representative geometrical parameters for the core pyridine-4-carbaldehyde structure, derived from crystallographic data of a related compound, pyridine 4-carbaldehyde semicarbazone. ajchem-a.com These values serve as a reasonable approximation for the unsubstituted core of this compound.

Table 1: Representative Bond Lengths for the Pyridine-4-carbaldehyde Core

| Bond | Typical Length (Å) |

| N3–C4 | 1.347 |

| N3–C6 | 1.339 |

| C-C (ring) | 1.375 - 1.400 |

| C4-C(aldehyde) | ~1.48 |

| C=O (aldehyde) | ~1.22 |

Data is based on a related structure and serves as an approximation. ajchem-a.com

Table 2: Representative Bond Angles for the Pyridine-4-carbaldehyde Core

| Angle | Typical Value (°) |

| C-N-C (in ring) | ~117 |

| N-C-C (in ring) | ~124 |

| C-C-C (in ring) | ~118 |

| Ring-C-C(aldehyde) | ~121 |

| Ring-C=O(aldehyde) | ~123 |

| H-C=O (aldehyde) | ~116 |

Data is based on a related structure and serves as an approximation.

The key dihedral angles would be those defining the orientation of the methoxy and carbaldehyde groups relative to the pyridine ring. As discussed in the conformational analysis, these are expected to be close to 0° or 180° in the most stable conformation, indicating a largely planar molecule.

Electronic Structure and Reactivity Descriptors

The arrangement of electrons in a molecule dictates its chemical behavior. Computational methods can provide a detailed picture of the electronic structure and offer quantitative measures, known as reactivity descriptors, to predict how a molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals provide insight into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is expected to be located primarily on the pyridine ring and the oxygen atom of the methoxy group, reflecting the electron-donating nature of the methoxy substituent. The LUMO, on the other hand, is likely to be centered on the electron-withdrawing carbaldehyde group and the pyridine ring, particularly the carbon atoms bearing the chloro and carbaldehyde substituents.

The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of both electron-donating (methoxy) and electron-withdrawing (chloro, carbaldehyde) groups on the pyridine ring is expected to reduce the HOMO-LUMO gap compared to unsubstituted pyridine, thereby increasing its reactivity.

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule, illustrating regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps are invaluable for predicting the sites of nucleophilic and electrophilic attack.

In an ESP map of this compound, the most electron-rich regions (typically colored red) are expected to be around the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy and carbaldehyde groups, due to their lone pairs of electrons. These sites would be susceptible to electrophilic attack.

Conversely, the electron-poor regions (typically colored blue) would be located around the hydrogen atoms and the carbon atom of the carbonyl group. The hydrogen atoms of the pyridine ring and the methyl group, as well as the aldehydic hydrogen, will exhibit a positive potential. The carbonyl carbon, being bonded to a highly electronegative oxygen atom, will be a significant site of positive potential, making it a prime target for nucleophilic attack. The presence of the electronegative chlorine atom will also contribute to a region of positive potential on the attached carbon atom.

Charge distribution analysis, such as Mulliken or Natural Bond Orbital (NBO) analysis, can provide a quantitative measure of the partial atomic charges on each atom in the molecule. This data would complement the qualitative picture provided by the ESP map, confirming the electrophilic and nucleophilic centers within the molecule.

Fukui functions are reactivity descriptors derived from DFT that quantify the change in electron density at a particular point in a molecule when an electron is added or removed. They provide a more sophisticated and localized prediction of reactivity than simple atomic charges.

There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (electron acceptance), indicating the sites most likely to accept an electron.

f-(r) : for electrophilic attack (electron donation), highlighting the sites most likely to donate an electron.

f0(r) : for radical attack.

For this compound, the condensed Fukui functions (which assign a value to each atom) would predict that the sites with the highest f+ values are the carbonyl carbon of the aldehyde and the carbon atoms of the pyridine ring bearing the electron-withdrawing substituents. These are the most probable sites for a nucleophile to attack. The sites with the highest f- values would likely be the nitrogen atom and the oxygen of the methoxy group, indicating these as the most probable sites for electrophilic attack. The analysis of f0 would identify the atoms most susceptible to radical reactions. These theoretical predictions are instrumental in understanding and designing chemical reactions involving this compound.

Reaction Mechanism Elucidation via Computational Methods

Computational methods, particularly those based on quantum mechanics, are instrumental in mapping out the step-by-step processes of chemical reactions. By calculating the energies of reactants, products, and all intermediate structures, a comprehensive picture of the reaction mechanism can be constructed. Density Functional Theory (DFT) is a commonly employed method for such investigations, balancing computational cost with accuracy. dergipark.org.tr These studies can reveal the feasibility of a proposed mechanism and identify the rate-determining steps of a reaction.

For instance, in analogous heterocyclic systems, computational studies have been used to elucidate the mechanisms of multicomponent reactions, detailing the sequence of events such as condensation, addition, and cyclization. nih.gov A similar approach applied to this compound would involve modeling its reactions, for example, with nucleophiles at the aldehyde group or substitutions at the pyridine ring.

A key aspect of elucidating a reaction mechanism is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate, and its structure is critical for understanding how a reaction proceeds. wikipedia.org Computational chemistry allows for the precise location of these fleeting structures and the calculation of the energy barrier (activation energy) that must be overcome for the reaction to occur. wikipedia.org

The energy barrier is a crucial determinant of the reaction rate. A higher energy barrier corresponds to a slower reaction. By calculating these barriers for different potential pathways, the most likely reaction mechanism can be identified. For a hypothetical reaction involving this compound, such as a nucleophilic addition to the carbonyl group, the transition state would involve the partially formed bond between the nucleophile and the carbonyl carbon.

Below is an illustrative data table showcasing the kind of data that would be generated from such a study. The values are hypothetical and serve to demonstrate the outputs of transition state analysis.

| Reaction Step | Calculated Activation Energy (kcal/mol) |

| Nucleophilic attack on the carbonyl carbon | 15.2 |

| Proton transfer to the oxygen atom | 8.5 |

| Subsequent intramolecular cyclization | 22.1 |

This table presents hypothetical data for illustrative purposes.

A potential energy surface (PES) is a multidimensional representation of the energy of a molecular system as a function of its geometric parameters. wikipedia.org By mapping the PES, chemists can visualize the entire landscape of a chemical reaction, including reactant and product valleys, as well as the transition state "saddle points" that connect them. wikipedia.orgresearchgate.net This provides a global view of all possible reaction pathways and intermediates.

For this compound, mapping the PES for a specific reaction would involve systematically changing key bond lengths and angles and calculating the energy at each point. This would reveal the lowest energy path from reactants to products, confirming the most favorable reaction mechanism. The shape of the PES also provides insights into the dynamics of the reaction.

Molecular Modeling for Understanding Chemical Interactions (e.g., with catalysts or reagents)

Molecular modeling can be used to study the non-covalent interactions between this compound and other chemical species, such as catalysts or reagents. These interactions, which include hydrogen bonds, van der Waals forces, and electrostatic interactions, play a critical role in determining the orientation of reactants and the efficacy of a catalyst.

By modeling the interaction of this compound with a catalyst, for example, a Lewis acid coordinating to the carbonyl oxygen or the pyridine nitrogen, researchers can understand the nature of the binding and how it activates the molecule for a subsequent reaction. This understanding is crucial for the rational design of more efficient catalysts. Computational techniques can quantify the strength of these interactions and predict the most stable binding modes.

An illustrative table of calculated interaction energies is provided below. These hypothetical values demonstrate how molecular modeling can be used to compare the binding affinity of the molecule with different catalysts.

| Catalyst | Binding Site | Calculated Interaction Energy (kcal/mol) |

| Lewis Acid A (e.g., BF₃) | Carbonyl Oxygen | -12.8 |

| Lewis Acid A (e.g., BF₃) | Pyridine Nitrogen | -9.5 |

| Lewis Acid B (e.g., TiCl₄) | Carbonyl Oxygen | -18.2 |

| Lewis Acid B (e.g., TiCl₄) | Pyridine Nitrogen | -14.3 |

This table presents hypothetical data for illustrative purposes.

Future Directions and Emerging Research Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 2-Chloro-3-methoxypyridine-4-carbaldehyde and its derivatives will likely pivot towards green and sustainable chemistry principles. Traditional methods for creating substituted pyridines often face challenges such as harsh reaction conditions, low yields, and the use of toxic reagents. nih.gov Modern approaches aim to overcome these limitations.

Key areas for development include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, which is highly efficient and reduces waste. nih.gov Adapting MCR strategies could provide a direct and atom-economical route to the target molecule or its derivatives.

Catalyst Innovation: The development of novel catalysts is crucial. This includes metal-free catalysts and catalysts derived from abundant, non-toxic metals to replace more hazardous or expensive ones. nih.gov For instance, catalyst systems like Fe3O4@MIL-101(Cr)-N(CH2PO3)2 have been used for synthesizing related pyrazolo[3,4-b]pyridines. nih.gov

Flow Chemistry: Continuous flow processes offer significant advantages over traditional batch synthesis, including better reaction control, improved safety, and easier scalability. researchgate.net Implementing a flow synthesis route could lead to a more efficient and reproducible production of this compound.

| Methodology | Description | Potential Advantages for Synthesizing Functionalized Pyridines | Reference |

|---|---|---|---|

| Multicomponent Reactions (MCRs) | Three or more reactants are combined in a single operation to form a complex product. | High atom economy, reduced waste, simplified procedures, and high yields. | nih.gov |

| Novel Catalysis (e.g., Metal-Free) | Utilizes earth-abundant metals or organic molecules as catalysts to drive reactions. | Lower cost, reduced toxicity, and milder reaction conditions. | nih.gov |

| Continuous Flow Chemistry | Chemical reactions are run in a continuously flowing stream rather than in a batch. | Enhanced reaction control, improved safety, scalability, and potential for automation. | researchgate.net |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique arrangement of chloro, methoxy (B1213986), and aldehyde groups on the pyridine ring of this compound offers a rich landscape for exploring novel chemical reactions. The electron-deficient nature of the pyridine ring, amplified by the substituents, makes it susceptible to specific transformations. nih.gov

Future research will likely focus on:

Selective C-H Functionalization: Directly modifying the carbon-hydrogen bonds on the pyridine ring is a powerful tool for creating new molecules. researchgate.net Developing methods to selectively functionalize the remaining C-H position on the ring would open up new synthetic pathways.

Dearomatization Reactions: Breaking the aromaticity of the pyridine ring can lead to the formation of complex, three-dimensional molecules that are highly valuable in drug discovery. acs.org Investigating the dearomatization of this specific pyridine derivative could yield novel molecular scaffolds.

Reactivity of Substituents: The interplay between the three functional groups could lead to unique reactivity. For example, the aldehyde can undergo condensation reactions, while the chlorine atom is a site for nucleophilic substitution. nih.gov Exploring tandem reactions that involve multiple functional groups in a single, controlled sequence is a promising area of research. The functionalization of the pyridine ring has been shown to regulate the electronic properties and reactivity of metal complexes, which could be a path for tuning catalytic activity. nih.govrsc.org

Integration into Automated and High-Throughput Synthesis Platforms

The demand for large libraries of diverse chemical compounds for drug discovery and materials science has driven the development of automated synthesis platforms. chemrxiv.orgyoutube.com this compound is an ideal candidate for integration into these systems as a versatile building block.

Automated Flow Synthesis: Fully automated flow systems can rapidly synthesize derivatives of a core molecule. researchgate.net By using this compound as a starting material, these platforms could generate large libraries of related compounds by systematically reacting each of its functional groups with a diverse set of reagents. nih.govresearchgate.net

High-Throughput Experimentation (HTE): HTE platforms allow for the rapid screening of thousands of reaction conditions to find the optimal way to perform a chemical transformation. This technology could be used to quickly develop and optimize reactions involving this compound, accelerating the discovery of new synthetic methods and products. researchgate.net The combination of automated synthesis and HTE creates a powerful workflow for accelerating chemical innovation. youtube.com

Expansion of Applications in Diverse Chemical Disciplines

The pyridine scaffold is a cornerstone of medicinal chemistry, found in numerous approved drugs. nih.gov Derivatives of this compound hold significant potential for applications in various fields.

Medicinal Chemistry: Pyridine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govresearchgate.netmdpi.com This compound could serve as a starting point for developing new therapeutic agents. For example, pyridine-based analogues of Combretastatin-A4 have shown potent anticancer activity. nih.gov

Agrochemicals: Many successful herbicides and pesticides are based on the pyridine structure. The specific substitution pattern of this molecule could be exploited to design new agrochemicals with improved efficacy or novel modes of action.

Materials Science: Pyridine-containing molecules are used in the development of organic light-emitting diodes (OLEDs), sensors, and catalysts. The electronic properties conferred by the chloro and methoxy groups could make derivatives of this compound interesting candidates for new functional materials.

| Discipline | Potential Application | Rationale based on Pyridine Chemistry | Reference |

|---|---|---|---|

| Medicinal Chemistry | Anticancer, Anti-inflammatory, Antimicrobial Agents | The pyridine scaffold is a privileged structure in drug discovery, known to interact with a wide range of biological targets. | nih.govresearchgate.netnih.gov |

| Agrochemicals | Herbicides, Insecticides, Fungicides | Many commercial agrochemicals contain a pyridine core, indicating its utility for developing bioactive compounds for crop protection. | nih.gov |

| Materials Science | Organic Electronics (e.g., OLEDs), Chemosensors, Catalysts | The heteroaromatic nature of pyridine provides unique electronic and coordination properties suitable for advanced materials. | researchgate.net |

Synergistic Approaches Combining Synthetic and Computational Design

The integration of computational chemistry with synthetic chemistry offers a powerful paradigm for accelerating the discovery of new molecules with desired properties. This synergy allows researchers to design molecules in silico (on a computer) before committing resources to their synthesis in the lab.

Molecular Docking and Virtual Screening: Computational tools can predict how molecules derived from this compound might bind to biological targets like proteins or enzymes. researchgate.net This allows for the virtual screening of large libraries of potential compounds to identify the most promising candidates for synthesis and biological testing.

Predictive Modeling: Machine learning and other computational methods can be used to predict the physical, chemical, and biological properties of new molecules. This can guide the design of derivatives with optimized characteristics, such as improved solubility or enhanced activity.

Rational Drug Design: By combining computational insights with synthetic feasibility, researchers can rationally design novel compounds. For instance, a computational model might suggest a specific modification to the this compound scaffold to improve its binding to a cancer-related protein; this molecule can then be prioritized for synthesis. mdpi.commdpi.com This approach makes the discovery process more efficient and targeted.

常见问题

Q. What are the most reliable synthetic routes for preparing 2-Chloro-3-methoxypyridine-4-carbaldehyde?

- Methodological Answer : A common approach involves multi-step functionalization of pyridine derivatives. For example, chlorination and methoxylation can be achieved via nucleophilic substitution using phosphorus pentachloride (PCl₅) or methoxide ions under controlled conditions. Condensation reactions with aldehydes, as seen in analogous pyridine-carbaldehyde syntheses, often employ catalysts like palladium or copper in solvents such as DMF or toluene to improve yield . Key Considerations :

- Monitor reaction temperature to avoid over-chlorination or decomposition.

- Use anhydrous conditions to prevent hydrolysis of intermediates.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify characteristic peaks:

- Aldehyde proton at ~9.8–10.2 ppm (singlet).

- Methoxy group at ~3.8–4.0 ppm (singlet).

- Pyridine ring protons as downfield doublets/multiplet .

- IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and C-O (methoxy) at ~1250 cm⁻¹.

- Mass Spectrometry : Molecular ion peak at m/z 185.58 (C₇H₆ClNO₂) with fragmentation patterns reflecting Cl and CHO loss .

Q. What are the typical reactivity patterns of the aldehyde and chloro groups in this compound?

- Methodological Answer :

- Aldehyde Group :

Undergoes nucleophilic addition (e.g., Grignard reagents) or oxidation to carboxylic acids (e.g., KMnO₄). - Chloro Group :

Susceptible to substitution with nucleophiles (e.g., amines, thiols) or elimination under basic conditions.

Example : Reacting with piperidine derivatives can yield Schiff bases or substituted pyridines for drug discovery .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the structural assignment of this compound?

- Methodological Answer :

- Use SHELXL or similar software for refinement .

- Key parameters:

- Bond lengths (C-Cl: ~1.74 Å; C-O: ~1.43 Å).

- Dihedral angles between methoxy/aldehyde groups and pyridine ring.

Case Study : A related compound, 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, was resolved via SHELX, confirming regiochemistry and steric effects .

Q. What computational methods (DFT, MD) predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions.

Example : DFT analysis of similar pyridine-carbaldehydes revealed charge localization at the aldehyde group, guiding catalyst design .

Q. How can conflicting spectral data (e.g., unexpected coupling patterns) be troubleshooted?

- Methodological Answer :

- Purity Check : Use HPLC or TLC to rule out byproducts.

- Isomer Identification : Consider rotational isomers (e.g., methoxy group conformation) or tautomerism.

Case Study : In 6-chloro-3-fluoro-pyridine-2-carbaldehyde, unexpected NOE correlations in NMR indicated steric hindrance altering coupling constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。